Dinitroglycoluril

説明

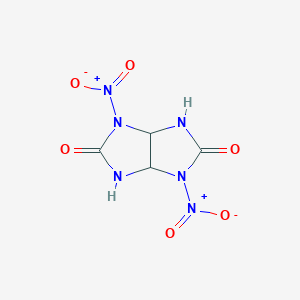

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O6/c11-3-5-1-2(8(3)10(15)16)6-4(12)7(1)9(13)14/h1-2H,(H,5,11)(H,6,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTLXSKKFIMAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(NC(=O)N1[N+](=O)[O-])N(C(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O6 | |

| Record name | DINITROGLYCOLURIL |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19490 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970862 | |

| Record name | 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dinitroglycoluril dingu appears as a solid or liquid substance. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Solid or liquid; [CAMEO] | |

| Record name | DINITROGLYCOLURIL |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19490 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitroglycoluril | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55510-04-8 | |

| Record name | DINITROGLYCOLURIL |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19490 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55510-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinitroglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055510048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,4-dinitroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Dinitroglycoluril

Foundational Nitration Approaches for Dinitroglycoluril Synthesis

The principal method for synthesizing this compound (DINGU) involves the nitration of its precursor, glycoluril (B30988). wikipedia.org This process can be carried out using different protocols, each with distinct advantages and challenges.

Conventional Batch Synthesis Protocols for this compound

The batch synthesis of this compound is a well-established method that typically involves the reaction of glycoluril with a nitrating agent, most commonly concentrated nitric acid. wikipedia.org In a typical batch process, glycoluril is dissolved in 85% nitric acid and heated. The reaction mixture is then diluted with water and heated further to decompose unstable isomers before being cooled to allow for the crystallization and filtration of the final product. The chemical equation for this reaction is:

C₄H₆N₄O₂ + 2 HNO₃ → C₄H₄N₆O₆ + 2 H₂O wikipedia.org

One of the challenges in batch synthesis is the potential formation of solvates during crystallization, which can result in fine, unstable particles. Research has shown that using 85% nitric acid instead of a higher concentration (like 98%) can prevent solvate formation, leading to larger, more stable crystals. Recrystallization from hot 90% nitric acid followed by precipitation in water is another technique employed to enhance crystal stability. A mixture of nitric acid and sulfuric acid can also be used as the nitrating agent. wikipedia.org

Different laboratory-scale batch synthesis protocols have been documented with varying reaction conditions and yields.

Table 1: Examples of Batch Synthesis Protocols for this compound

| Nitrating Agent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Fuming nitric acid, concentrated sulfuric acid | 15 | 60 | 89.1 | google.com |

| Fuming nitric acid, concentrated sulfuric acid | 15 | 50 | 85.5 | google.com |

| Fuming nitric acid, concentrated sulfuric acid | 15 | 40 | 73.7 | google.com |

| 85% Nitric acid | 65 | 60 | Not specified |

Continuous Synthesis Processes for this compound Production

Continuous synthesis offers several advantages over batch processes, including improved safety, better process control, and potentially higher yields. nih.govinnovation.ca A continuous process for this compound production has been developed that involves the nitration of glycoluril using absolute nitric acid in a cascade of stirred reactors. google.comgoogle.com

In this process, glycoluril and absolute nitric acid are continuously introduced into a first reactor to create a homogeneous liquid phase. google.comgoogle.com The reaction mixture then flows into a second reactor where a heterogeneous phase is formed, allowing for the crystallization of this compound. google.comgoogle.com The temperature in the reactors is a critical parameter, with the first reactor typically maintained at a lower temperature than the second. google.com This method has been shown to produce high yields of stable this compound isomers. google.com

Table 2: Parameters for Continuous Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Glycoluril, Absolute Nitric Acid | google.comgoogle.com |

| Reactor 1 Temperature | 25-50°C (preferably 30-40°C) | google.comgoogle.com |

| Reactor 2 Temperature | 45-70°C (preferably 50-65°C) | google.comgoogle.com |

| Initial Nitration Ratio (Mass of HNO₃ / Mass of Glycoluril) | 4-8 (preferably 5-7) | google.comgoogle.com |

| Yield | 75-95% | google.com |

Precursor Chemistry: Glycoluril and its Derivatization

The synthesis of this compound is fundamentally dependent on the availability and reactivity of its precursor, glycoluril.

Glycoluril Synthesis and Functionalization Pathways

Glycoluril, chemically known as tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is an organic compound synthesized by the reaction of two equivalents of urea (B33335) with glyoxal. wikipedia.org This reaction forms the bicyclic urea framework that is the core of the this compound molecule.

Glycoluril can undergo various functionalization reactions at its four amide-like hydrogen atoms. wikipedia.org These reactions include substitution with halogen atoms and reactions with formaldehyde. wikipedia.org The ability to functionalize glycoluril opens pathways to a variety of derivatives with different properties and potential applications. researchgate.netresearchgate.net

Nitration Reactions of Glycoluril Derivatives

The nitration of glycoluril derivatives is a key area of research for producing other energetic materials. For instance, the further nitration of this compound can lead to the formation of tetranitroglycoluril (TNGU), a more powerful explosive. researchgate.netru.nl The synthesis of tetranitroglycoluril requires more stringent conditions than that of this compound, often involving the use of a mixture of nitric acid and nitric anhydride (B1165640) at low temperatures. researchgate.netru.nl

The nitration of N-acetylated glycolurils followed by hydrolysis has also been explored to prepare a series of glycolurils with both nitro and acetyl substituents. ru.nl

Advanced Synthetic Strategies for this compound

While foundational nitration approaches remain the primary methods for this compound synthesis, research into more advanced strategies continues. These efforts aim to improve efficiency, safety, and the properties of the final product. The development of continuous flow processes represents a significant advancement in this area. google.comgoogle.com Further research may explore novel catalysts or alternative nitrating agents to optimize the synthesis of this important energetic material.

Eco-Friendly and Green Chemistry Approaches in this compound Synthesis

The synthesis of energetic materials like this compound traditionally involves harsh acidic conditions, leading to significant acid waste. researchgate.netat.ua Modern research emphasizes the development of "green" or environmentally benign processes that minimize hazardous byproducts and improve safety. researchgate.net

One of the primary green strategies is the replacement of conventional nitrating mixtures, such as nitric acid and sulfuric acid, with more efficient and cleaner reagents. researchgate.netrasayanjournal.co.in Dinitrogen pentoxide (N₂O₅) has been identified as an effective and eco-friendly nitrating agent. researchgate.net Its advantage lies in its ability to be used in near-stoichiometric amounts, which drastically reduces the volume of acidic waste generated during the process. researchgate.net

Another promising green approach involves the use of alternative solvent systems to replace toxic and volatile organic solvents. researchgate.net Ionic liquids (ILs) and supercritical fluids (SCFs) are considered suitable green media for preparing and modifying chemical compounds, including high-energy materials. at.uaresearchgate.net For nitration reactions, IL-based systems can eliminate the need for large quantities of strong acids and offer a simpler, nonaqueous workup, with the potential for catalyst recycling. at.ua Specifically, SO3H-functionalized Brønsted-acidic ionic liquids have shown potential as effective promoters for green nitration processes. at.ua

Furthermore, green chemistry principles can be applied to the synthesis of the precursor, glycoluril. A simple, eco-friendly method has been developed for producing glycoluril derivatives by grinding the reactants (e.g., a diketone and urea) at room temperature without any solvent or catalyst, offering advantages like good yields and easy product isolation. ckthakurcollege.net

Nitration of Glycoluril Derivatives in Supercritical Fluids

The use of supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO₂), represents a significant advancement in green chemistry for the synthesis of energetic materials. researchgate.net These fluids are non-flammable, have low toxicity, and their properties can be tuned with changes in pressure and temperature. researchgate.net

Research has demonstrated the successful N-nitration of glycoluril and its analogs using dinitrogen pentoxide (N₂O₅) in a liquid or supercritical CO₂ medium. at.uaresearchgate.net This method provides an efficient pathway to bicyclic urea dinitro derivatives like this compound. at.uaresearchgate.net The reaction is typically carried out under specific conditions, which have been detailed in scientific literature. at.uaresearchgate.net

A representative procedure involves the reaction of glycoluril with dinitrogen pentoxide in liquid CO₂. The key parameters for this reaction are outlined in the table below.

Table 1: Reaction Conditions for Nitration of Glycoluril in Liquid CO₂

| Parameter | Value | Reference |

| Nitrating Agent | Dinitrogen Pentoxide (N₂O₅) | at.uaresearchgate.net |

| Reagent Stoichiometry | 4.0 equivalents | at.uaresearchgate.net |

| Medium | Liquid Carbon Dioxide (CO₂) | at.uaresearchgate.net |

| Pressure | 8.0 MPa | at.uaresearchgate.net |

| Temperature | 5–20 °C | at.uaresearchgate.net |

This method is advantageous as it avoids traditional, corrosive acid mixtures and simplifies product isolation. researchgate.netresearchgate.net The use of CO₂ as a solvent is particularly beneficial for large-scale manufacturing processes where fire and explosion risks are a major concern. researchgate.net

Optimization of this compound Synthesis Parameters

Optimizing reaction parameters is crucial for the industrial production of this compound to maximize yield, ensure product purity, and enhance safety. Key variables include the concentration of nitric acid, reaction temperature, and the process type (batch vs. continuous).

One critical optimization involves the concentration of the nitric acid used for nitration. Using 85% nitric acid, as opposed to 98%, has been shown to prevent the formation of unstable solvates during crystallization. This adjustment leads to the formation of larger, diamond-shaped crystals with a higher bulk density of 0.8 g/cm³, improving the physical characteristics of the product.

For industrial-scale production, a continuous process has been developed that offers higher yields compared to traditional batch methods. This process involves the nitration of glycoluril using absolute nitric acid in a cascade of at least two reactors. google.com The temperature in each reactor is carefully controlled to optimize the reaction rate while preventing dangerous oxidation phenomena. google.com For instance, the first reactor may be maintained at a lower temperature to control the initial exothermic reaction, followed by a second reactor at a higher temperature to drive the reaction to completion. google.com Post-reaction treatment, such as washing the crude product with hot water, is also an important step to remove unstable isomers and improve the final product's stability. google.comgoogle.com

The table below summarizes key optimized parameters from various synthesis methodologies.

Table 2: Optimized Synthesis Parameters for this compound (DINGU)

| Parameter | Optimized Value/Condition | Effect | Reference |

| Nitric Acid Concentration | 85% (instead of 98%) | Prevents solvate formation, yields larger crystals, increases bulk density. | |

| Process Type | Continuous flow in cascade reactors | Higher yields, suitable for industrial applications. | google.com |

| Temperature (Reactor 1) | 30–40 °C | Controlled initial nitration in a homogeneous phase. | google.com |

| Temperature (Reactor 2) | 45–70 °C | Completion of nitration in a heterogeneous phase; avoids oxidation above 70°C. | google.com |

| Purification | Washing with boiling water | Removes unstable nitration byproducts, improves thermal stability. | google.comgoogle.com |

| Yield (Continuous Process) | 83.6% (crude) | Demonstrates efficiency of the optimized continuous method. | google.com |

Molecular Structure, Isomerism, and Conformational Analysis of Dinitroglycoluril

Configurational Isomerism in Dinitroglycoluril: cis- and trans-Forms

This compound, systematically named 1,4-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5-(1H,3H)-dione, exhibits configurational isomerism due to the spatial orientation of the nitro groups (-NO₂) attached to the nitrogen atoms of the bicyclic urea (B33335) framework. This results in the existence of two distinct isomers: cis-dinitroglycoluril and trans-dinitroglycoluril.

The cis-isomer is the form predominantly produced during synthesis and is considered the more stable of the two. icm.edu.pl In the cis configuration, the two nitro groups are situated on the same side of the fused-ring system. In contrast, the trans-isomer, where the nitro groups are on opposite sides, has not been experimentally isolated and has been the subject of theoretical and computational studies. icm.edu.plresearchgate.net Theoretical calculations, including Density Functional Theory (DFT) and ab initio methods, have been employed to investigate the structural and electronic properties of both isomers. icm.edu.pl These studies consistently indicate that the cis-isomer possesses a lower heat of formation, suggesting greater thermodynamic stability compared to its trans counterpart.

Structural Characterization of this compound Isomers

The precise three-dimensional arrangement of atoms in the this compound isomers has been elucidated through both experimental techniques for the cis-isomer and computational modeling for both forms.

X-ray Diffraction Studies of this compound Crystal Structures

The key crystallographic parameters for cis-1,4-dinitroglycoluril are summarized in the table below. icm.edu.plat.uaiucr.orgicm.edu.pl

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.878(2) Å |

| b = 6.479(3) Å | |

| c = 9.172(3) Å | |

| β = 109.46(3)° | |

| Volume | 385.2(3) ų |

| Z (molecules per unit cell) | 2 |

| Calculated Density | 1.99 g/cm³ |

This data is based on single-crystal X-ray diffraction studies of cis-1,4-dinitroglycoluril. at.uaiucr.org

Conformational Analysis of this compound

The conformational landscape of this compound has been explored primarily through computational methods such as molecular mechanics (MM) and Density Functional Theory (DFT). researchgate.netat.ua These studies reveal that the fused bicyclic core of the molecule is not planar.

For the more stable cis-isomer, the molecule adopts a "half-opened book" conformation, where the two imidazolidinone rings are puckered. dtic.mil This non-planar arrangement is a consequence of the geometric constraints imposed by the fused ring system. Molecular mechanics calculations have shown good agreement with the geometries obtained from X-ray diffraction, although the calculated structures sometimes exhibit higher symmetry due to the absence of crystal packing forces. researchgate.netat.ua

Theoretical studies of the hypothetical trans-isomer also predict a non-planar structure. The conformational states of the trans-isomer are influenced by the steric interactions between the nitro groups and the rest of the molecule. The lack of experimental data for the trans-form means that its conformational preferences remain a subject of computational investigation.

Theoretical and Computational Investigations of Dinitroglycoluril

Quantum Chemical Calculations on Dinitroglycoluril Isomers

Quantum chemical calculations have been instrumental in understanding the properties of this compound (DINGU) isomers. These computational methods provide insights into the structural, electronic, and thermodynamic characteristics of both the cis and trans configurations of the molecule.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) has been widely applied to investigate the isomers of this compound. Studies using DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-31++G(d,p), and CC-PVTZ), have been conducted to determine the optimized geometries, vibrational frequencies, and electronic structures of cis- and trans-DINGU. nih.govresearchgate.net

One key finding from DFT studies is that cis-DINGU is generally found to be more stable than the trans-isomer. nih.gov This increased stability is attributed to factors like intramolecular hydrogen bonding and more favorable charge-charge, charge-dipole, and dipole-dipole interactions between the nitro groups in the cis configuration. metu.edu.tr Calculations of total electronic energy, heat of formation, and homolytic N-NO₂ bond dissociation values support the greater stability of the cis isomer. nih.gov

DFT calculations have also been used to explore the tautomers of trans-1,4-Dinitroglycoluril. researchgate.net These studies have provided data on total energies, structural properties, and calculated infrared (IR) and ultraviolet (UV) spectra of the isomers. researchgate.net Furthermore, the interaction of these isomers with protons in a vacuum has been investigated, revealing that some isomers can undergo C-H bond cleavage. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, have also been a focus of DFT studies. researchgate.net The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity. For instance, a narrower gap of 4.2 eV for trans-DINGU compared to 5.1 eV for cis-DINGU has been correlated with higher sensitivity.

Ab Initio Calculations for this compound Systems

Alongside DFT, ab initio calculations have been employed to study this compound isomers. Methods such as Hartree-Fock (HF) with basis sets like 6-31G(d,p) have been used to investigate the structural and electronic properties of cis- and trans-DINGU in their ground states. nih.gov

These ab initio studies, consistent with DFT findings, have also concluded that cis-DINGU is the more stable isomer. nih.gov The calculations provide valuable data on optimized geometries, vibrational frequencies, and electronic structures, contributing to a comprehensive understanding of the intrinsic properties of DINGU isomers. nih.govresearchgate.net While DFT methods are often favored for their balance of accuracy and computational cost, ab initio calculations provide an important benchmark and can be used to validate DFT results. acs.org

Molecular Mechanics and Force Field Methodologies for this compound

While quantum chemical calculations provide detailed electronic structure information, molecular mechanics (MM) and force field methods offer a computationally less expensive approach to study large molecular systems. wustl.eduyoutube.com These methods are particularly useful for modeling the conformational flexibility and intermolecular interactions of molecules like this compound. nih.gov

Force fields such as Amber, Dreiding, and UFF are available for such calculations, though specific parameterization for this compound might be necessary for high accuracy. gaussian.com These force fields approximate the potential energy of a system as a function of its nuclear coordinates, using classical mechanics principles for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. wustl.edunih.gov

For energetic materials like DINGU, accurate representation of the repulsive wall of the potential energy surface is crucial for modeling behavior under high pressure and temperature. ucl.ac.uk Non-empirical force fields, derived from the molecular charge density and fitted to high-level quantum mechanical calculations, can provide a more reliable description of these interactions. ucl.ac.uk The development of such force fields for flexible functional groups like the nitro (-NO₂) group is an active area of research. ucl.ac.uk

Prediction of Energetic Properties and Stability via Computational Models

Computational models play a crucial role in predicting the energetic properties and stability of this compound, which are key determinants of its performance as an energetic material.

One of the primary predicted properties is the heat of formation. Computational studies have shown that cis-DINGU has a lower heat of formation (-54.6 kcal/mol) compared to the trans isomer, indicating its higher thermodynamic stability. This stability is further supported by the calculated bond dissociation energy (BDE) of the N–NO₂ bond, which is a critical parameter for assessing the sensitivity of energetic materials. The BDE for cis-DINGU is higher (52 kcal/mol) than for trans-DINGU (45 kcal/mol), suggesting that the cis isomer is less sensitive to detonation. Another study reported the N-NO₂ BDE for cis-DINGU to be around 120 kJ/mol, while for trans-DINGU it was approximately 150 kJ/mol, also indicating greater stability for the trans isomer in that particular study.

The kinetic stability of DINGU is often evaluated by calculating the activation energy for its decomposition. For cis-DINGU, a computed activation energy of 165 kJ/mol has been reported. researchgate.net

Detonation properties, such as detonation velocity and detonation pressure, can also be predicted using computational models. These predictions are often based on the calculated density and heat of formation of the compound. metu.edu.tr For instance, a code called LOTUSES has been developed to predict theoretical performance parameters, including detonation velocity and pressure, for energetic systems. researchgate.net

The stability of this compound is also influenced by its molecular structure. The weaker N-N bond in the nitramine group is often the initial site of decomposition. researchgate.net Computational analysis of bond lengths can provide insights into the relative bond strengths within the molecule. researchgate.net

Computational Modeling of Intermolecular Interactions in this compound Systems

Understanding the intermolecular interactions within this compound systems is essential for predicting its solid-state properties, such as crystal density and packing, which in turn influence its detonation performance. doe.gov Computational modeling provides a powerful tool to investigate these interactions. e-bookshelf.de

The packing forces in energetic materials are a combination of dispersive and Coulombic interactions. dtic.mil Contrary to common belief, dispersion forces can be stronger than Coulombic forces in some energetic materials. dtic.mil The high density of many energetic materials can be attributed to factors like a low abundance of hydrogen atoms and close oxygen-oxygen contacts. dtic.mil

This compound Interactions with Other Materials

The compatibility and interaction of this compound with other materials are critical for its application in composite explosives and other formulations. Computational studies have been employed to investigate these interactions, particularly with metals.

DFT calculations at the B3LYP/6-31++G(d,p) level have been used to model the interaction between cis-1,4-dinitroglycoluril and its isomers with magnesium. earthlinepublishers.com These studies revealed that many of the considered composite models are unstable and can lead to the rupture of the N-NO₂ bond. researchgate.netearthlinepublishers.com The way the magnesium atom approaches the this compound molecule can influence the elongation of the nitramine bond. earthlinepublishers.com The strong electron-withdrawing nature of the nitro groups in DINGU increases its reactivity with magnesium surfaces, which has implications for potential corrosion during storage but may also be useful in pyrotechnic applications.

The interaction of this compound with its own nitramine isomers has also been a subject of DFT investigations, providing insights into their relative stability and reactivity.

Theoretical Studies on Nitramine Isomers and this compound Compatibility

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the properties of this compound (DINGU) and its isomers. These studies provide critical insights into molecular stability, electronic structure, and compatibility with other materials, which are essential for understanding its behavior as an energetic material.

Nitramine Isomers: cis-DINGU vs. trans-DINGU

This compound exists as two primary configurational isomers: cis-1,4-dinitroglycoluril (cis-DINGU) and trans-1,4-dinitroglycoluril (trans-DINGU). The cis isomer is the dominant product in most synthetic routes, while the trans isomer has been challenging to isolate experimentally. researchgate.net Computational studies have been vital in predicting the properties of the elusive trans-DINGU and comparing them with the well-characterized cis isomer.

DFT calculations at levels such as B3LYP/6-31G(d,p) and B3LYP/6-31++G(d,p) have been employed to investigate the structural and electronic properties of these isomers. researchgate.netresearchgate.net Key findings indicate that cis-DINGU is the more stable molecule. researchgate.netresearchgate.net This increased stability is attributed to factors including intramolecular hydrogen bonding and a lower heat of formation compared to the trans isomer.

The relative stability and potential reactivity of the isomers are often evaluated by comparing their heats of formation, bond dissociation energies (BDE), and HOMO-LUMO energy gaps. A lower BDE for the N-NO₂ bond typically suggests a higher sensitivity to initiation.

Table 1: Comparative Theoretical Data for DINGU Isomers

| Property | cis-DINGU | trans-DINGU | Reference |

|---|---|---|---|

| Heat of Formation | -54.6 kcal/mol | Higher than cis isomer | |

| N-NO₂ Bond Dissociation Energy (BDE) | ~120 kJ/mol | ~150 kJ/mol | |

| C-NO₂ Bond Dissociation Energy (BDE) | 52 kcal/mol | 45 kcal/mol | |

| HOMO-LUMO Gap | 5.1 eV | 4.2 eV |

| Relative Stability | More stable | Less stable | researchgate.net |

Note: The BDE values reported in the literature can vary based on the computational methods used. The values presented here are for comparative purposes.

Compatibility Studies

Understanding the chemical compatibility of this compound with other materials is crucial for its use in formulations. Theoretical studies have been conducted to predict potential interactions and instabilities when DINGU is combined with other substances, such as metals.

A notable computational investigation focused on the compatibility of cis-DINGU and its nitramine isomers with magnesium (Mg). researchgate.netearthlinepublishers.com Using DFT at the B3LYP/6-31++G(d,p) level, model composites of DINGU isomers and magnesium were analyzed. researchgate.netearthlinepublishers.com The research findings suggest that most of the modeled composites are unstable. researchgate.netresearchgate.net A critical observation was the tendency for the composites to undergo N-NO₂ bond rupture, indicating a chemical incompatibility. researchgate.netearthlinepublishers.comresearchgate.net The strong electron-withdrawing effect of DINGU's nitro groups increases its reactivity with magnesium surfaces, which could predict potential corrosion issues in storage.

The study also found that the specific orientation or the "way of approach" of the magnesium atom relative to the DINGU molecule dictates the elongation of the nitramine bond. researchgate.netearthlinepublishers.com This detailed insight from computational modeling highlights the nuanced interactions that can lead to decomposition, providing valuable information for the formulation of stable energetic compositions.

Theoretical compatibility studies have also been performed for other energetic materials with various substances. For instance, thermal studies on oxalylhydrazinium nitrate (B79036) (OHN) showed its compatibility with TNT and RDX. researchgate.netat.ua Similarly, the compatibility of RDX and HMX with polymers like Viton has been evaluated using methods that are often correlated with computational predictions. scielo.brmdpi.com These broader studies provide a context for the importance of the specific theoretical investigations into DINGU's compatibility.

Reaction Mechanisms and Decomposition Pathways of Dinitroglycoluril

Unimolecular Thermal Decomposition Mechanisms of Dinitroglycoluril

Under thermal stress, an isolated molecule of this compound undergoes unimolecular decomposition, a process that is fundamental to its behavior as an energetic material. This decomposition is initiated through several competing pathways, each with distinct energetic requirements.

The thermal decomposition of this compound is characterized by a significant release of energy. The process initiates when the molecule acquires sufficient energy to overcome a specific activation barrier. The activation energy required to begin the decomposition of this compound has been determined to be 165 kJ/mol. researchgate.net Thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) shows that this decomposition begins at temperatures around 200°C, with significant weight loss of approximately 90% occurring in the temperature range of 225-250°C. researchgate.net The initial stage of decomposition is an exothermic reaction.

The primary step in the decomposition of this compound involves the scission of covalent bonds within the molecule. Research indicates two main competing pathways for the initial bond cleavage:

N-NO₂ Bond Cleavage: Theoretical calculations using PM3 and Hartree-Fock methods have been employed to analyze the bond lengths within the DINGU molecule. researchgate.net These studies indicate that the N-N bonds are considerably weaker than the C-N and N-H bonds. researchgate.net This suggests that the preferential initial step in thermal decomposition is the homolytic cleavage of the N-NO₂ bond, releasing a nitrogen dioxide (NO₂) radical. researchgate.net Further supporting this, Density Functional Theory (DFT) studies on composites of this compound with magnesium found that such systems are often unstable and lead to the rupture of the N-NO₂ bond. researchgate.netearthlinepublishers.comresearchgate.net

C-N Bond Cleavage: In contrast, studies using electron impact mass spectrometry have suggested that the main fragmentation processes of this compound are due to the cleavage of C-N bonds within the heterocyclic ring structure, alongside some rearrangement reactions. researchgate.net

The prevalence of one pathway over the other can be influenced by the specific conditions of initiation, such as the rate of heating and the phase (solid or gas) of the material. scribd.com However, the lower bond energy of the N-NO₂ bond makes its scission a highly probable initial step.

A common decomposition mechanism in many energetic nitro compounds is the nitro-nitrite rearrangement (–NO₂ → –ONO), which can be a precursor to the elimination of nitric oxide (NO). huji.ac.il This isomerization pathway has been studied in compounds like TNT, where the activation energy for the rearrangement is estimated to be around 56 kcal/mol (approximately 234 kJ/mol). huji.ac.il For nitromethane (B149229) cation, this rearrangement has been shown to be an ultrafast process. nih.gov

However, for aliphatic and alicyclic nitro compounds, this rearrangement is not always a significant decomposition channel. scribd.com In the case of this compound, the dominant initial decomposition steps appear to be direct bond homolysis (N-NO₂ or C-N cleavage). While theoretically possible, the nitro-nitrite rearrangement has not been identified as a primary or rate-determining step in the reported decomposition mechanisms of DINGU.

The initial bond cleavage in this compound leads to the formation of highly reactive radical species, which then undergo a cascade of secondary reactions to form more stable products. Spectro-thermal decomposition studies using high-temperature Fourier-transform infrared spectroscopy (FTIR) have identified several gaseous products. researchgate.net

The main gaseous decomposition products observed are:

Nitrous oxide (N₂O)

Nitrogen dioxide (NO₂)

Carbon dioxide (CO₂)

Hydrogen cyanide (HCN)

Nitric oxide (NO) researchgate.net

In addition to gaseous products, a solid residue is also formed. When this compound is heated to 243°C in an inert atmosphere, the decomposition involves the two nitrate (B79036) groups breaking off, followed by a rearrangement where the two central carbon atoms form a double bond. wikipedia.org

Nitro-Nitrite Rearrangements in this compound Decomposition

Kinetics of this compound Decomposition Reactions

The study of decomposition kinetics provides quantitative insight into the rate and mechanism of the reaction. For this compound, kinetic parameters have been evaluated from isothermal and non-isothermal thermal analysis data.

The decomposition kinetics are well-described by the Avrami-Erofeev equation (n=2). researchgate.net The key kinetic parameters derived from these studies are summarized in the table below.

| Kinetic Parameter | Value | Method/Conditions |

| Activation Energy (Eₐ) | 165 kJ/mol | Isothermal & Non-isothermal TG/DSC |

| Kinetic Model | Avrami-Erofeev (n=2) | Isothermal TG |

| Decomposition Onset | ~200 °C | DSC |

| Major Decomposition Range | 225-250 °C | TGA |

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound. researchgate.net

Influence of Environmental Conditions on Decomposition Pathways

The decomposition of this compound is sensitive to various environmental factors, which can alter its stability and decomposition mechanism.

Temperature: As detailed above, temperature is the primary driver of decomposition. The compound is relatively stable at ambient temperatures but begins to decompose rapidly above 200°C. It should be protected from sources of heat during storage. hazmattool.com

Hydrolysis: this compound is reported to decompose slowly when in contact with boiling water. researchgate.net However, it shows no rapid reaction with water at ambient temperatures. noaa.govnih.gov Its stability in water is greater than some other nitrourea (B1361781) compounds. researchgate.net

Compatibility with Other Materials: As a strong oxidizing agent, this compound can react vigorously or even detonate when mixed with reducing agents, including hydrides, sulfides, and nitrides. noaa.govnih.gov It can also form explosive salts when reacting with inorganic bases. nih.gov The presence of certain metal oxides can increase its thermal sensitivity. nih.gov Specifically, DFT studies have shown that composites of this compound with magnesium can be unstable, promoting the rupture of the N-NO₂ bond. researchgate.netearthlinepublishers.com

Advanced Analytical Methodologies for Dinitroglycoluril Characterization

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are fundamental in the analysis of dinitroglycoluril, providing detailed insights into its molecular structure and bonding. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in characterizing this energetic material.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. measurlabs.com For this compound and its derivatives, NMR provides crucial information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C). researchgate.neticm.edu.pl

Systematic multinuclear NMR studies have been conducted on various energetic materials, including compounds structurally related to this compound. icm.edu.pl In the analysis of this compound, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common solvent due to its ability to dissolve a wide range of compounds. icm.edu.pl

The ¹H NMR spectrum of cis-1,4-dinitroglycoluril would be expected to show distinct signals for the different protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. icm.edu.pl For instance, the carbon atoms in the carbonyl groups will have characteristic chemical shifts that are different from the carbons in the main ring structure.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structure of dinitrowatt and its derivatives. measurlabs.com

Below is a hypothetical data table illustrating the kind of information that would be obtained from NMR analysis of cis-1,4-dinitroglycoluril.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | δ 7.5-8.5 | Singlet | N-H protons |

| ¹H | δ 5.5-6.5 | Singlet | C-H protons |

| ¹³C | δ 150-160 | - | Carbonyl (C=O) carbons |

| ¹³C | δ 70-80 | - | Methine (C-H) carbons |

| This table is illustrative and actual chemical shifts may vary based on experimental conditions. |

Infrared (IR) Spectroscopy and Vibrational Analysis of this compound

Infrared (IR) spectroscopy is a key analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com In the study of this compound, IR spectroscopy provides valuable data on its vibrational modes. researchgate.net

A spectro-thermal decomposition study of 1,4-dinitroglycoluril (DINGU) utilized high-temperature FTIR to monitor changes in its structure. researchgate.net The kinetics of decomposition were followed by observing the intensity changes of specific IR bands, including the N-H stretch (around 3388 cm⁻¹), the C=O stretch (in the 1770-1810 cm⁻¹ region), and the symmetric NO₂ stretching (1565-1570 cm⁻¹). researchgate.net The decrease in intensity of these bands over time and with increasing temperature indicates the breakdown of the molecule. researchgate.net

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups:

N-H Stretching: The presence of N-H bonds in the glycoluril (B30988) ring gives rise to absorption bands in the region of 3300-3400 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl groups in the urea-like structure result in strong absorption bands typically between 1700 and 1800 cm⁻¹. researchgate.netspectroscopyonline.com Cyclic imides, which share a similar structural motif, often show a double carbonyl stretch. spectroscopyonline.com

NO₂ Stretching: The nitro groups are characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The symmetric stretching for DINGU is observed in the 1565-1570 cm⁻¹ range. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to compute the vibrational frequencies of this compound and its isomers, which can then be compared with experimental IR data to aid in the assignment of spectral bands. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed DINGU Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 | ~3388 |

| C=O | Stretching | 1700 - 1800 | 1770 - 1810 |

| NO₂ | Symmetric Stretching | 1500 - 1600 | 1565 - 1570 |

| Data derived from spectro-thermal decomposition studies. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions within the molecule. ijcrt.orgijprajournal.com This technique is useful for characterizing compounds with chromophores, such as the nitro and carbonyl groups present in this compound. ijcrt.org

While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the general principles of the technique can be applied. The electronic transitions in this compound would primarily involve the n → π* transitions of the carbonyl groups and the n → π* and π → π* transitions associated with the nitro groups.

UV-Vis spectroscopy can also be used to study the kinetics of reactions or decomposition, as changes in the concentration of the absorbing species will result in a change in absorbance over time. nih.gov This can complement the data obtained from IR spectroscopy in thermal decomposition studies. researchgate.net

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

| C=O | n → π | 270 - 300 |

| NO₂ | n → π | ~270 |

| NO₂ | π → π* | < 230 |

| This table presents typical absorption regions for the given chromophores and transitions. |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. orgchemboulder.com

Electron Impact (EI) Mass Spectrometry of this compound

Electron Impact (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. orgchemboulder.com This process often leads to extensive fragmentation of the molecule, providing a detailed "fingerprint" in the mass spectrum that can be used for structural elucidation. orgchemboulder.comnih.gov

Studies on 1,4-dinitroglycoluril (DINGU) and its derivatives using EI-MS have shown that the primary fragmentation pathways involve the cleavage of C-N bonds and various rearrangement reactions. researchgate.netexlibrisgroup.com Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) has been employed to further investigate these fragmentation pathways. exlibrisgroup.comresearchgate.net

The EI mass spectrum of this compound would likely show a molecular ion peak (M⁺·), although it may be weak due to the molecule's instability under EI conditions. The most significant peaks in the spectrum would correspond to the stable fragment ions formed through the loss of neutral fragments such as NO₂, HNO₂, and CO.

| Ion (m/z) | Identity | Fragmentation Pathway |

| 232 | [M]⁺· | Molecular Ion |

| 186 | [M - NO₂]⁺ | Loss of a nitro group |

| 140 | [M - 2NO₂]⁺ | Loss of two nitro groups |

| This table illustrates plausible fragmentation pathways for this compound under EI-MS. |

Chemical Ionization and Negative-Ion Chemical Ionization (NCI) Mass Spectrometry

Chemical Ionization (CI) is a soft ionization technique that produces less fragmentation than EI. wikipedia.org In CI, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, typically the protonated molecule [M+H]⁺. wikipedia.orgcapes.gov.br This method is particularly useful for determining the molecular weight of a compound when the molecular ion is not observed in the EI spectrum. wikipedia.org

Negative-Ion Chemical Ionization (NCI) is a variation of CI that is highly sensitive for electronegative compounds, such as those containing nitro groups. In NCI, the analyte can capture a thermal electron or react with reagent gas anions.

Mass spectra of 1,4-dinitroglycoluril have been recorded using both CI and NCI techniques. exlibrisgroup.comresearchgate.net These methods provide complementary information to EI-MS. The CI spectrum would be expected to show a prominent [M+H]⁺ peak, confirming the molecular weight. The NCI spectrum would likely show a strong [M]⁻· or [M-H]⁻ ion, as well as adduct ions, depending on the reagent gas used. nih.gov The use of deuterium (B1214612) as a reagent gas in labeling studies has also been employed to understand fragmentation mechanisms. researchgate.net

| Ionization Mode | Reagent Gas | Key Ion(s) | Significance |

| CI | Methane | [M+H]⁺ | Confirms molecular weight |

| NCI | Methane/Air | [M]⁻·, [M-H]⁻, [M+Adduct]⁻ | High sensitivity for nitro compounds |

| This table summarizes the expected outcomes of CI and NCI mass spectrometry for this compound. |

Tandem Mass Spectrometry with Collision-Induced Dissociation

Tandem mass spectrometry (MS/MS), particularly when coupled with collision-induced dissociation (CID), serves as a powerful technique for the structural elucidation and confirmation of this compound. In this method, ions of the target molecule, typically the molecular ion or a protonated molecule, are selected in the first stage of the mass spectrometer. These selected precursor ions are then introduced into a collision cell, where they collide with an inert gas (such as argon or nitrogen). The collisions impart kinetic energy to the ions, which is converted into internal energy, leading to the fragmentation of the ion. The resulting product ions are then analyzed in the second stage of the mass spectrometer, generating a product ion spectrum. nih.gov

The fragmentation pattern observed in the CID spectrum is characteristic of the molecule's structure. Studies on this compound using electron impact (EI) ionization followed by tandem mass spectrometry have revealed distinct fragmentation pathways. The primary fragmentation processes for this compound involve the cleavage of carbon-nitrogen (C-N) bonds and various rearrangement reactions. wikipedia.org The analysis of these fragmentation patterns is crucial for identifying the molecule and distinguishing it from its isomers and other related compounds. The specific fragments generated provide a fingerprint for the this compound structure, confirming the connectivity of the atoms within the molecule.

Isotope Labeling Studies in Mass Spectrometry of this compound

Isotope labeling is a sophisticated technique used in conjunction with mass spectrometry to trace the fragmentation pathways of molecules and confirm proposed fragmentation mechanisms. chromatographyonline.com This methodology involves synthesizing the target compound with one or more atoms replaced by their heavier, stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). osti.gov When the labeled compound is analyzed by mass spectrometry, the masses of the molecular ion and any fragment ions containing the isotopic label will be shifted by a known amount. This mass shift provides definitive information about which atoms are retained in which fragments during dissociation.

For this compound, studies have been conducted using ¹⁵N- and ²H-labeled analogues to investigate its mass spectral fragmentation pathways under techniques like electron impact ionization and CID. wikipedia.orgcarlroth.com By comparing the mass spectra of the unlabeled compound with its isotopically labeled counterparts, researchers can unequivocally determine the origin of the fragment ions. For example, by labeling the nitro groups with ¹⁵N, any fragment ion still containing the nitro group will exhibit a corresponding mass shift. This allows for the precise mapping of the dissociation process, confirming, for instance, whether a neutral loss corresponds to a nitro group or another part of the molecule. These studies have been instrumental in verifying that the main fragmentation of this compound proceeds through the cleavage of C-N bonds and specific rearrangement reactions. wikipedia.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various isomers, such as the cis and trans configurational isomers. researchgate.net The choice of technique depends on the compound's properties, including its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity assessment of non-volatile and thermally sensitive explosives like this compound. oxfordindices.com The method is highly effective for separating components in a mixture, making it ideal for quantifying this compound and identifying impurities or isomers from the synthesis process. moravek.com

Reversed-phase HPLC is the most common mode used for analyzing nitramines and nitroaromatics. epa.gov In this setup, a nonpolar stationary phase (e.g., a C18 or C8-bonded silica (B1680970) column) is used with a polar mobile phase. For this compound analysis, a typical mobile phase would consist of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. epa.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation of this compound from any present isomers or synthesis byproducts. Detection is commonly performed using an ultraviolet (UV) detector, as the nitro functional groups provide strong chromophores.

The separation of cis and trans isomers of this compound, which have identical masses but different spatial arrangements, is a key application of HPLC. muc.edu.cneuropa.eu The subtle differences in polarity and shape between the isomers can lead to different retention times on the HPLC column, allowing for their individual quantification. EPA Method 8330B, while developed for other explosives, provides a framework for HPLC analysis of such compounds, often using a C18 column with a methanol/water mobile phase. epa.gov

Table 1: Representative HPLC Conditions for Analysis of Nitro-Compounds This table presents typical conditions based on methods for related compounds, adaptable for this compound analysis.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Water (50:50, v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) Applications in this compound Studies

Gas Chromatography (GC) is a powerful separation technique, but its application to thermally labile compounds like many nitramine explosives, including this compound, presents significant challenges. nih.gov The high temperatures required in conventional GC injection ports and columns can cause the thermal decomposition of the analyte before it can be detected, leading to inaccurate quantification and the potential misidentification of degradation products as impurities. spectroscopyonline.com

Despite these challenges, GC, particularly when coupled with mass spectrometry (GC-MS), can be used for the analysis of this compound under specific conditions. To prevent thermal breakdown, specialized injection techniques are necessary. On-column injection, where the sample is introduced directly onto the column at a low temperature, is often employed to minimize the thermal stress on the analyte. gcms.czepa.gov

The thermal stability of the compound is a critical factor. While some explosives are too unstable for GC analysis, others can be analyzed successfully with careful method development. scielo.sa.crresearchgate.net The use of shorter columns or faster temperature ramps can reduce the time the analyte spends at high temperatures. For detection, mass spectrometry is highly advantageous due to its sensitivity and specificity, which helps in the positive identification of the target compound even in complex matrices. nih.gov While direct GC analysis of this compound is challenging, analysis of more stable derivatives is also a potential strategy. nih.gov

Thermal Analysis Techniques for Decomposition Studies

Thermogravimetric Analysis (TGA) of this compound

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition behavior of energetic materials like this compound. wikipedia.org The method involves continuously measuring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). vikramuniv.ac.inxrfscientific.com The resulting TGA curve plots the percentage of mass loss against temperature, providing critical data on decomposition temperatures and the kinetics of the decomposition process.

Studies on this compound have shown that it possesses significant thermal stability. TGA experiments reveal that the compound undergoes a major mass loss event corresponding to its decomposition. A simultaneous thermal analysis and high-temperature FTIR study reported that this compound exhibits a 90% weight loss in the temperature range of 225-250 °C. researchgate.net Isothermal TGA, where the sample is held at a constant temperature, showed a 70% weight loss between 210-230 °C. researchgate.net Other research indicates that when heated in an inert atmosphere, decomposition begins around 243 °C. wikipedia.org

The kinetics of decomposition can also be evaluated from TGA data. For this compound, the activation energy for decomposition has been calculated to be 165 kJ/mol. wikipedia.orgresearchgate.net This value provides insight into the energy barrier that must be overcome for the decomposition reaction to initiate.

Table 2: Summary of TGA Findings for this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Decomposition Temperature Range | 225-250 °C (90% weight loss) | researchgate.net |

| Isothermal Decomposition Range | 210-230 °C (70% weight loss) | researchgate.net |

| Decomposition Onset (Inert Atmosphere) | ~243 °C | wikipedia.org |

| Activation Energy (Ea) | 165 kJ/mol | wikipedia.orgresearchgate.net |

This data is crucial for understanding the thermal behavior of this compound, which is essential for its handling, storage, and application.

Differential Scanning Calorimetry (DSC) of this compound

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of energetic materials such as 1,4-dinitroglycoluril (DINGU). This method measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical data on thermal stability and decomposition behavior.

DSC analysis reveals that this compound undergoes a significant exothermic decomposition. The onset of this decomposition is observed at approximately 200°C, which indicates the beginning of its thermal degradation. Further heating leads to rapid decomposition, characterized by sharp exothermic peaks on the DSC thermogram.

Detailed thermal studies, often performed in conjunction with Thermogravimetric Analysis (TGA), provide a more complete picture of the decomposition process. Thermogravimetric analysis of DINGU has shown a major weight loss of approximately 90% occurring within the temperature range of 225-250°C. researchgate.net In an inert atmosphere, it has been observed that at 243°C, the two nitrate (B79036) groups are cleaved from the glycoluril backbone. wikipedia.org

The kinetics of the decomposition have also been investigated. The activation energy for the thermal decomposition of this compound has been determined to be 165 kJ/mol. wikipedia.org This value is a key parameter in assessing the thermal stability and predicting the behavior of the compound under various temperature conditions.

The thermal behavior of related compounds, such as tetranitroglycoluril (TNDGU), has also been studied using DSC, showing a decomposition temperature of 284.8°C, which highlights the influence of the degree of nitration on thermal stability. researchgate.net

The following table summarizes the key thermal properties of this compound obtained from DSC and related thermal analysis techniques.

| Thermal Property | Value | Source(s) |

| Decomposition Onset Temperature | ~200 °C | |

| Major Decomposition Range (TGA) | 225-250 °C | researchgate.net |

| Nitrate Group Cleavage Temperature | 243 °C | wikipedia.org |

| Activation Energy of Decomposition | 165 kJ/mol | wikipedia.org |

Research on Dinitroglycoluril in Energetic Materials Formulations

Dinitroglycoluril as an Insensitive Energetic Material Component

This compound is recognized as a relatively insensitive high explosive, making it a suitable candidate for applications where safety and reduced vulnerability to accidental detonation are paramount. unt.edu Its low sensitivity to stimuli such as shock and heat positions it as a potential ingredient for Low Vulnerability Ammunition (LOVA) applications. researchgate.netresearchgate.net The impact sensitivity of DINGU has been quantified using the Bruceton-staircase method, which determined an h50 value of 88 cm, indicating a lower sensitivity compared to many conventional explosives. wikipedia.org

Research indicates that DINGU exhibits Class 2 explosive behavior, and its detonation velocity tends to plateau at higher densities, around 1.8 g/cm³. This characteristic, similar to nitroguanidine (B56551), is a key consideration in formulation design. The thermal stability of DINGU has also been investigated, with thermal decomposition initiating at approximately 200°C.

Composite Explosive Formulations Incorporating this compound

To leverage its insensitive nature while optimizing energetic output, DINGU is often incorporated into composite explosives. These formulations typically combine DINGU with other energetic materials, binders, and plasticizers to achieve a desired balance of performance, stability, and processability.

Enhancement of Detonation Performance in this compound Composites

While DINGU's negative oxygen balance of -34.8% limits its energy release in a pure state, its performance can be significantly enhanced in composite formulations. A common strategy involves mixing DINGU with oxygen-positive explosives, such as HMX, to improve detonation continuity. For instance, plastic-bonded explosive (PBX) formulations, like a 95/5 composition of DINGU and a binder, have demonstrated improved velocity gradients.

Compatibility Studies of this compound with Various Binders and Other Materials

The compatibility of DINGU with various binders and other materials is a critical aspect of developing stable and reliable explosive formulations. Studies have explored the use of binders like Estane and Exon 461 (a vinylidene chloride-chlorotrifluoroethylene copolymer) to create plastic-bonded explosives (PBXs) with improved mechanical stability. A formulation consisting of 95% DINGU and 5% Exon 461 has been a subject of detonation performance testing. The interaction with binders can also influence the crystal structure of DINGU, with X-ray diffraction studies showing that binders like Exon 461 can reduce crystal brittleness, leading to more uniform charge pressing.

Compatibility studies have also extended to other materials, such as magnesium. researchgate.net Density Functional Theory (DFT) has been employed to investigate the interactions between DINGU, its isomers, and magnesium. researchgate.netearthlinepublishers.com These theoretical calculations suggest that some composites of DINGU and magnesium may be unstable, leading to the rupture of the N-NO2 bond. researchgate.netearthlinepublishers.com This highlights the importance of careful material selection and compatibility testing in the development of DINGU-based formulations.

Comparative Studies of this compound with Other Energetic Compounds

To better understand the position of DINGU within the landscape of energetic materials, it is often compared with other key compounds. These comparisons typically focus on detonation performance, sensitivity, stability, and cost-effectiveness.

This compound versus Tetranitroglycoluril (TNGU)

Tetranitroglycoluril (TNGU), also known as Sorguyl, is a fully nitrated derivative of glycoluril (B30988) and thus a close chemical relative of DINGU. The primary distinction lies in their oxygen balance and detonation performance.

| Property | This compound (DINGU) | Tetranitroglycoluril (TNGU) |

| Oxygen Balance | -34.8% | -12.4% |

| Detonation Velocity | ~7,200 m/s | ~8,300 m/s |

| Density | 1.94 g/cm³ wikipedia.org | 2.03 g/cm³ dtic.mil |

TNGU exhibits a superior detonation velocity and a more favorable oxygen balance. However, the synthesis of TNGU is more complex and requires stringent conditions for complete nitration, which can limit its industrial-scale production and adoption. In contrast, DINGU's synthesis is considered more straightforward.

This compound versus Hexanitrohexaazaisowurtzitane (HMX) and Triaminotrinitrobenzene (TATB)

Comparisons with HMX and TATB, two widely used military explosives, provide further context for DINGU's potential applications.

HMX (Hexanitrohexaazaisowurtzitane) is a powerful high explosive known for its high energy output. While specific direct comparative studies with DINGU are not extensively detailed in the provided results, it is known that mixing DINGU with oxygen-positive explosives like HMX enhances detonation continuity in composite formulations. HMX is also considered more environmentally friendly than some other explosives due to its low solubility and toxicity. jes.or.jp

TATB (Triaminotrinitrobenzene) is renowned for its exceptional insensitivity to shock and thermal stimuli, making it a benchmark for insensitive high explosives (IHEs). scielo.brgoogle.com

| Property | This compound (DINGU) | Triaminotrinitrobenzene (TATB) |

| Detonation Velocity | ~7,200 m/s | 7,600–8,000 m/s |

| Sensitivity | Insensitive unt.edu | Highly Insensitive scielo.br |

| Production Cost | Lower | Higher |

| Compatibility | Good with binders like Exon 461 | Used in PBX formulations scielo.br |

DINGU shares the characteristic of insensitivity with TATB, making both suitable for use in insensitive munitions. While TATB generally possesses a higher detonation velocity and superior thermal stability, DINGU offers the advantage of lower production costs. Furthermore, DINGU's compatibility with specific binders like Exon 461 for PBX formulations is a notable advantage. This positions DINGU as a potentially cost-effective alternative to TATB in formulations where moderate detonation velocities are acceptable.

This compound in Relation to Nitroguanidine and Other Cyclic Nitramines

This compound (DINGU), a bicyclic nitramine, is often evaluated in the context of other established energetic materials like nitroguanidine and cyclic nitramines such as RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (1,3,5,7-tetranitro-1,3,5,7-tetrazocane). Its properties position it as a material with a unique balance of performance and insensitivity.

DINGU's performance potential has been recognized as comparable to or exceeding that of PETN and RDX. nih.gov It is considered an insensitive explosive, a critical characteristic for the development of Low Vulnerability Ammunition (LOVA). researchgate.net In terms of explosive power, DINGU-based formulations can achieve up to 95% of the detonation velocity of those based on HMX. google.com

Compared to nitroguanidine, another key ingredient in insensitive munitions and propellants, DINGU exhibits a significantly higher crystal density. nih.gov This higher density contributes to a greater detonation performance. While nitroguanidine is frequently used in triple-base propellants due to its favorable gas-generating properties, DINGU is considered for different applications, such as in composite explosives where its high density is an advantage. google.comuni-muenchen.de

The table below provides a comparison of key energetic properties between this compound, Nitroguanidine, RDX, and HMX.

| Property | This compound (DINGU) | Nitroguanidine (NQ) | RDX | HMX |

|---|---|---|---|---|

| Crystal Density (g/cm³) | 1.94 nih.gov | 1.77 | 1.82 | 1.91 |

| Detonation Velocity (m/s) | 8,450 nih.gov | 8,200 | 8,750 | 9,100 |

| Impact Sensitivity (h₅₀, cm) | 88 nih.gov | >50 (BAM)¹ | 26 | 24 |

Crystal Engineering and Morphology Control in this compound Formulations

Crystal engineering is a critical field in the development of energetic materials, as the size, shape (habit), and internal structure of crystals can profoundly affect key properties such as sensitivity, thermal stability, and bulk density.

Impact of Crystallization Conditions on this compound Crystal Habits

The conditions under which this compound is crystallized have a direct impact on the final crystal size and morphology. Research has shown that various factors during the preparation and recrystallization process can be manipulated to control these characteristics. researchgate.net

One of the primary methods for preparing DINGU involves the nitration of its precursor, glycoluril, followed by crystallization. Studies have investigated the influence of several parameters on the resulting crystal size, including:

Concentration of Nitric Acid: The acidity of the medium is a crucial factor.

Temperature and Time: The temperature of the crystallization environment and the duration of stabilizing treatments are key variables. researchgate.net

Stirring: The agitation rate during crystallization affects nucleation and crystal growth. researchgate.net

A significant challenge in DINGU crystallization is the formation of unstable solvates, which can result in fine, undesirable particles. It has been found that this can be mitigated by controlling the concentration of the nitric acid used in the process. For instance, using 85% nitric acid can help prevent solvate formation, leading to larger, more stable, diamond-shaped crystals. In another approach, recrystallization from a mixed acid system of nitric acid and sulfuric acid (HNO₃-H₂SO₄) has also been explored to influence crystal size. researchgate.net The choice of solvent is fundamental; DINGU crystals have also been prepared from dimethyl sulfoxide (B87167) (DMSO). researchgate.net The general principle of cooling crystallization, where a compound is dissolved in a suitable hot solvent and then allowed to crystallize upon controlled cooling, is applicable. wikipedia.orgindexcopernicus.com Solvents are selected based on their ability to dissolve the compound at high temperatures while having low solubility at cooler temperatures. wikipedia.org The rate of cooling directly influences the final crystal size and distribution.

Role of Antisolvents in this compound Morphology

Antisolvent crystallization is a powerful technique for controlling the crystal morphology of energetic materials. mdpi.com The process involves adding a miscible "antisolvent," in which the energetic compound is poorly soluble, to a solution of the compound. This addition rapidly reduces the solubility of the solute, inducing supersaturation and causing it to crystallize. mdpi.com The physical and chemical properties of the antisolvent, the rate of its addition, and the ratio of solvent to antisolvent are critical parameters that govern the nucleation and growth of crystals, thereby determining the final crystal habit and size. mdpi.com

While specific studies detailing the use of a wide range of antisolvents for this compound are not extensively available in open literature, the principles have been demonstrated with other explosives. For example, in a study on 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), using dimethyl sulfoxide (DMSO) as the solvent, a variety of antisolvents produced markedly different crystal habits under otherwise identical conditions. mdpi.com

Effect of Different Antisolvents on LLM-105 Crystal Habit

| Antisolvent Used | Resulting Crystal Habit |

|---|---|

| Water | X-shaped |

| Methanol (B129727) | Spherical cluster-like |

| Ethanol | Rod-like |

| Acetone | Needle-like |

| Toluene | Dendritic |

This case study illustrates that the polarity and functional groups of the antisolvent molecules play a significant role in modifying crystal morphology. mdpi.com Such control is crucial because different crystal shapes can lead to improved properties, such as higher packing density and reduced mechanical sensitivity. The application of these antisolvent crystallization principles is a key strategy for engineering this compound crystals with tailored properties for specific formulation requirements.

Crystal Packing and Thermal Safety Implications